BenchChemオンラインストアへようこそ!

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Vaccine adjuvant Immunoglobulin subclass bias NF-κB activation

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 313403-56-4) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class. It was identified via high-throughput screening for sustained NF-κB activation and has been characterized in systematic structure-activity relationship (SAR) studies as a compound that prolongs NF-κB signaling following a Toll-like receptor 4 (TLR4) stimulus.

Molecular Formula C18H16BrN3O3S2
Molecular Weight 466.37
CAS No. 313403-56-4
Cat. No. B2933721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS313403-56-4
Molecular FormulaC18H16BrN3O3S2
Molecular Weight466.37
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H16BrN3O3S2/c1-22(2)27(24,25)15-9-5-13(6-10-15)17(23)21-18-20-16(11-26-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21,23)
InChIKeyUTDAZDOJAMLROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 313403-56-4): A Differentiated Sulfamoyl Benzamidothiazole Scaffold for Vaccine Adjuvant Discovery


N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 313403-56-4) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class [1]. It was identified via high-throughput screening for sustained NF-κB activation and has been characterized in systematic structure-activity relationship (SAR) studies as a compound that prolongs NF-κB signaling following a Toll-like receptor 4 (TLR4) stimulus [1]. In murine vaccination models, this compound demonstrated a differentiated co-adjuvant profile, selectively enhancing antigen-specific IgG1 antibody titers without increasing IgG2c levels [1].

Why Closely Related Sulfamoyl Benzamidothiazole Analogs Cannot Be Interchanged with CAS 313403-56-4


Within the sulfamoyl benzamidothiazole series, subtle modifications at the thiazole C4-phenyl substituent and the benzamide sulfonamide group produce divergent immunological outcomes [1]. For instance, replacing the 4-bromophenyl group of compound 50 (the target compound) with a 2,5-dimethylphenyl group and the dimethylsulfamoyl group with a piperidinylsulfonyl group yields compound 2D216, which generates a distinct IgG1/IgG2c response pattern [1]. This demonstrates that in-class compounds cannot be substituted without altering the desired adjuvant phenotype. The target compound's specific combination of a 4-bromophenyl thiazole and a 4-(dimethylsulfamoyl)benzamide moiety is essential for its selective IgG1-skewed co-adjuvant activity, making procurement decisions based on scaffold similarity alone unreliable.

Quantitative Differentiation Evidence for CAS 313403-56-4: Head-to-Head Immunological Profiling Against a Close Structural Analog


Selective IgG1 Enhancement Versus Balanced IgG1/IgG2c Induction in a Murine Co-Adjuvant Model

Compound 50 (target compound) was directly compared to compound 2D216 in a murine vaccination study using ovalbumin (OVA) as the test antigen and lipopolysaccharide (LPS) as the primary TLR4 agonist [1]. Compound 50 selectively increased OVA-specific IgG1 titers without significantly elevating IgG2c levels, while compound 2D216 increased both IgG1 and IgG2c titers [1]. This differential subclass response is quantified by comparing the IgG1/IgG2c ratio between treatment groups, with compound 50 yielding a higher IgG1/IgG2c ratio indicative of a Th2-skewed response relative to compound 2D216 [1].

Vaccine adjuvant Immunoglobulin subclass bias NF-κB activation

NF-κB Activation Kinetics: Peak Reporter Signal at 5 Hours in Cell-Based Assay

In a cell-based NF-κB reporter screen, compound 50 generated the highest level of NF-κB reporter signal at the 5-hour time point among the active cluster of aminothiazole compounds tested, while compound 2D216 achieved the highest signal at the 12-hour time point [1]. This temporal difference in activation kinetics suggests compound 50 acts earlier in the NF-κB signaling cascade following TLR4 stimulation with LPS [1].

NF-κB reporter assay TLR4 synergy Sustained activation

Structural Determinant of Selectivity: 4-Bromophenyl vs. 2,5-Dimethylphenyl at the Thiazole C4 Position

SAR analysis of the sulfamoyl benzamidothiazole scaffold revealed that the thiazole C4 substituent is a critical determinant of both the magnitude and quality of the NF-κB prolongation response [1]. Compound 50 bearing a 4-bromophenyl group at this position showed a distinct activity profile compared to compound 2D216 bearing a 2,5-dimethylphenyl group; additional analogs with 2-bromo-5-methyl (2D291), 2-methyl-5-ethyl (2F86), 5-ethyl (2F84), and C4-propyl piperidine (2E151) substituents showed varying degrees of retained or altered NF-κB activity, confirming that the 4-bromophenyl moiety is non-redundant for the specific immunomodulatory phenotype [1].

Structure-activity relationship Thiazole substitution Pharmacophore mapping

Physicochemical Property Range Differentiating CAS 313403-56-4 from Common Thiazole-Benzamide Analogs

Calculated physicochemical properties for compound 50 (target compound) were extracted to enable comparison with structurally related sulfamoyl benzamidothiazole analogs [1]. Compound 50 has a molecular weight of 466.37 g/mol, calculated logP of 4.645, 1 H-bond donor, 5 H-bond acceptors, a topological polar surface area (tPSA) of 90 Ų, and 5 rotatable bonds [1]. These values place the compound within a property space that differs from analogs such as compound 2D216 (which contains a piperidinylsulfonyl group rather than dimethylsulfamoyl, likely altering logP and tPSA). Such differences have implications for solubility, permeability, and formulation in downstream assays.

Calculated physicochemical properties Drug-likeness Scaffold comparison

Defined Research Application Scenarios for CAS 313403-56-4 Based on Quantitative Differentiation Evidence


Th2-Biased Vaccine Adjuvant Discovery Requiring Selective IgG1 Enhancement

In vaccine research programs targeting pathogens where a strong humoral (Th2) immune response is protective—such as certain extracellular bacterial infections or allergen-specific immunotherapy—compound 50 (CAS 313403-56-4) provides a selective IgG1-enhancing co-adjuvant phenotype that is not replicated by its close analog 2D216, which induces both IgG1 and IgG2c [1]. Researchers should use this compound when the experimental objective is to isolate the contribution of Th2-skewed antibody responses to protection, without the confounding effect of concurrent IgG2c-mediated Th1 activation.

Mechanistic Studies of Early NF-κB Signaling Kinetics in Innate Immune Activation

Compound 50's unique property of generating peak NF-κB reporter signal at 5 hours post-TLR4 stimulation, as opposed to the 12-hour peak observed with compound 2D216, makes it the reagent of choice for time-resolved studies examining the early wave of NF-κB-dependent gene transcription and its impact on dendritic cell maturation and cytokine secretion [1]. This temporal specificity enables precise dissection of signaling intermediates active within the first hours of innate immune activation.

SAR Probe for Pharmacophore Validation of the Thiazole C4 4-Bromophenyl Motif

The compound serves as a critical reference standard in medicinal chemistry campaigns aimed at optimizing the sulfamoyl benzamidothiazole scaffold for immunomodulatory activity [1]. Its well-characterized SAR—specifically the requirement of the 4-bromophenyl group for selective IgG1 enhancement—allows it to function as a positive control against which newly synthesized analogs can be benchmarked to determine whether structural modifications preserve or ablate the desired adjuvant phenotype.

Formulation and Solubility Optimization for Hydrophobic Thiazole-Based Immunomodulators

With a calculated logP of 4.645 and moderate tPSA of 90 Ų [2], compound 50 represents a typical lipophilic scaffold within this chemical series. It is suitable for use in formulation development studies aiming to improve aqueous solubility and bioavailability of thiazole-containing adjuvants, where experimental logP, kinetic solubility, and permeability measurements can be correlated with structural features to guide prodrug or nanoformulation strategies.

Quote Request

Request a Quote for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.